SN-38G

Descripción

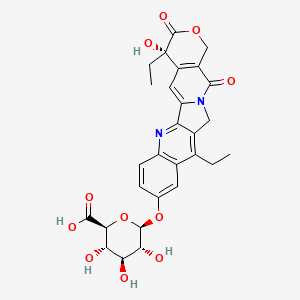

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJQVDUAKDRWTA-CAYKMONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043702 | |

| Record name | SN38 glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121080-63-5 | |

| Record name | SN-38G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SN38 glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SN-38G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3XLA2EX2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of SN-38G in Irinotecan Metabolism: A Technical Guide

Introduction

Irinotecan (B1672180) (CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of metastatic colorectal cancer.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active state to exert its cytotoxic effects.[3][4] The primary active metabolite, SN-38, is a potent inhibitor of DNA topoisomerase I, an enzyme critical for DNA replication and repair.[5][6] The efficacy and toxicity of irinotecan are intrinsically linked to the complex metabolic pathways that govern the activation of the prodrug and the subsequent detoxification of its active metabolite. A central player in this detoxification process is SN-38 glucuronide (SN-38G), the inactive, water-soluble conjugate of SN-38. This guide provides an in-depth examination of the formation, function, and clinical significance of this compound in the metabolism of irinotecan.

Irinotecan Metabolism and the Formation of this compound

The metabolic journey of irinotecan involves a delicate balance between activation and detoxification pathways, primarily occurring in the liver.

-

Activation to SN-38: Irinotecan is converted to its active form, SN-38, through hydrolysis by carboxylesterase (CES) enzymes, with CES2 being the major contributor.[7][8] This conversion is relatively inefficient, with only a small fraction of the parent drug being transformed into the highly potent SN-38, which is estimated to be up to 1000 times more active than irinotecan itself.[9][10]

-

Detoxification via Glucuronidation: The primary route for the detoxification and elimination of the potent SN-38 is through a Phase II metabolic process called glucuronidation.[4][11] In this reaction, a glucuronic acid moiety is attached to SN-38, forming SN-38 glucuronide (this compound).[7] This enzymatic process is catalyzed by the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) family of enzymes.[1][2]

-

Key Enzymes: The most crucial enzyme responsible for SN-38 glucuronidation is UGT1A1 .[1][3] Genetic variations in the UGT1A1 gene can significantly impact the enzyme's efficiency, leading to variations in drug toxicity.[12][13] Other UGT isoforms, including UGT1A9 and UGT1A10, have also been shown to contribute to the formation of this compound.[11][14][15]

-

The conversion to this compound renders the molecule inactive and significantly increases its water solubility, facilitating its excretion from the body.[1][16]

Metabolic Pathway of Irinotecan

Caption: Irinotecan is converted to active SN-38, then detoxified to this compound for excretion.

The Role and Pharmacokinetics of this compound

The formation of this compound is a critical detoxification step that transforms the lipophilic and highly toxic SN-38 into a virtually inactive, water-soluble compound that can be efficiently eliminated.[9]

-

Activity: this compound possesses approximately 1/100th of the antitumor activity of SN-38, rendering it pharmacologically insignificant in terms of cancer cell cytotoxicity.[9]

-

Elimination: As a water-soluble conjugate, this compound is transported from the liver into the bile and subsequently excreted into the intestinal lumen for elimination in the feces.[10][17]

Enterohepatic Recirculation and Toxicity

Despite being an inactive metabolite, this compound plays a paradoxical role in one of irinotecan's most significant dose-limiting toxicities: delayed-onset diarrhea.

-

Excretion into the Gut: Biliary excretion transports this compound into the gastrointestinal tract.[18]

-

Bacterial Deconjugation: Within the intestinal lumen, commensal gut bacteria produce β-glucuronidase enzymes.[19][20] These enzymes can cleave the glucuronic acid moiety from this compound, a process known as deconjugation.

-

Reactivation of SN-38: This deconjugation regenerates the active, toxic SN-38 directly within the gut.[7][20]

-

Mucosal Damage: The locally regenerated SN-38 is highly damaging to the intestinal epithelial cells, leading to severe, often dose-limiting, diarrhea.[9][10]

This cycle of glucuronidation in the liver, excretion into the bile, and subsequent reactivation in the intestine is a form of enterohepatic recirculation that contributes significantly to the gastrointestinal toxicity profile of irinotecan.

Clinical Significance: UGT1A1 Polymorphisms

The rate of this compound formation is subject to significant inter-patient variability, largely due to genetic polymorphisms in the UGT1A1 gene.[2] The most well-characterized of these is the UGT1A128* allele, which involves a variation in the number of TA repeats in the gene's promoter region.[1][13]

-

Reduced Enzyme Activity: Individuals homozygous for the UGT1A128* allele (28/28 genotype) have reduced UGT1A1 enzyme expression and activity.[1][12]

-

Impaired Detoxification: This leads to decreased glucuronidation of SN-38, resulting in a lower rate of this compound formation.

-

Increased Toxicity: Consequently, patients with this genotype have higher and more prolonged exposure to the active SN-38 metabolite, placing them at a significantly greater risk for severe neutropenia and diarrhea when treated with standard doses of irinotecan.[1][2][13]

Pharmacogenetic testing for UGT1A1 polymorphisms is now recommended, and for patients known to be homozygous for the UGT1A128* allele, a reduction in the starting dose of irinotecan is often considered to mitigate the risk of severe toxicity.[1]

Genotype-Toxicity Relationship

Caption: The UGT1A1 genotype directly influences enzyme activity, SN-38 levels, and toxicity risk.

Data Summary

Table 1: Key Molecules in Irinotecan Metabolism

| Compound | Role | Key Enzyme(s) for Formation | Pharmacological Activity | Water Solubility |

| Irinotecan | Prodrug | N/A (Administered drug) | Low; Topoisomerase I inhibitor | Soluble |

| SN-38 | Active Metabolite | Carboxylesterases (CES) | High; Potent Topoisomerase I inhibitor | Low |

| This compound | Inactive Metabolite | UGT1A1, UGT1A9, UGT1A10 | Very Low / Inactive | High |

Table 2: Representative Pharmacokinetic Parameters

| Parameter | Irinotecan | SN-38 | This compound |

| Systemic Clearance (CL) | ~25.2 L/h | Formation rate-limited | Formation rate-limited |

| Time to Cmax (tmax) | End of infusion | Occurs after Irinotecan tmax | Occurs after SN-38 tmax |

| Primary Elimination | Biliary and renal | Glucuronidation to this compound | Biliary excretion |

| Key Variability Factor | CYP3A4, Transporters | UGT1A1 genotype, CES activity | UGT1A1 genotype |

(Note: Values are illustrative and can vary significantly based on patient genetics, organ function, and co-administered drugs.[21][22])

Experimental Protocols

Protocol 1: In Vitro SN-38 Glucuronidation Assay

This protocol describes a general method to measure the formation of this compound in vitro using human liver microsomes (HLM), which are rich in UGT enzymes.[23]

Objective: To determine the kinetics of SN-38 glucuronidation by HLM.

Materials:

-

Human liver microsomes (pooled or from individual donors)

-

SN-38 (lactone or carboxylate form)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Saccharolactone (a β-glucuronidase inhibitor)

-

Detergent (e.g., Brij 35) to activate UGTs

-

Acetonitrile (B52724) (ACN) and methanol (B129727) (for reaction termination and sample preparation)

-

Formic acid

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, MgCl₂, saccharolactone, detergent, and HLM (e.g., final concentration of 1 mg protein/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Substrate Addition: Add SN-38 at various concentrations (e.g., 1-100 µM) to the mixture.

-

Initiation of Reaction: Start the glucuronidation reaction by adding UDPGA (e.g., final concentration of 4 mM). The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol, which precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Collect the supernatant and analyze for this compound concentration using a validated HPLC method with fluorometric or tandem mass spectrometry (LC-MS/MS) detection.[22][23]

Experimental Workflow Diagram

Caption: Workflow for an in vitro SN-38 glucuronidation assay using human liver microsomes.

Conclusion

This compound is far more than a simple inactive byproduct of irinotecan metabolism. It represents the critical detoxification product that deactivates the highly potent antitumor agent SN-38, thereby protecting the body from systemic toxicity. The efficiency of its formation, primarily governed by the UGT1A1 enzyme, is a key determinant of an individual patient's tolerance to irinotecan. Furthermore, the excretion and subsequent bacterial reactivation of this compound in the gut provide a direct mechanistic link to the severe gastrointestinal side effects associated with the drug. A thorough understanding of the role of this compound is therefore essential for optimizing irinotecan therapy, personalizing dosing strategies based on patient genotype, and developing novel approaches to mitigate treatment-related toxicities.

References

- 1. Irinotecan Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Predictive Value of UGT1A1 Polymorphisms in Irinotecan-Induced Toxicity and Therapeutic Efficacy in Colorectal Cancer Patients [cancertreatmentjournal.com]

- 3. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lessons learned from the irinotecan metabolic pathway. | Semantic Scholar [semanticscholar.org]

- 5. ClinPGx [clinpgx.org]

- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. SN-38 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. UGT1A1 Biomarker| Know Your Biomarker [knowyourbiomarker.org]

- 13. UDP-glucuronosyltransferase (UGT) 1A1*28 Polymorphism-directed Phase II Study of Irinotecan with 5’-deoxy-5-fluorouridine (5’-DFUR) for Metastatic Colorectal Cancer | Anticancer Research [ar.iiarjournals.org]

- 14. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. UGT1A10 is responsible for SN-38 glucuronidation and its expression in human lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Irinotecan decreases intestinal UDP-glucuronosyltransferase (UGT) 1A1 via TLR4/MyD88 pathway prior to the onset of diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolism of irinotecan and its active metabolite SN-38 by intestinal microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. gut.bmj.com [gut.bmj.com]

- 21. Population pharmacokinetic model for irinotecan and two of its metabolites, SN-38 and SN-38 glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of SN-38G: An In-Depth Technical Guide to its Role in Chemotherapy

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of SN-38 glucuronide (SN-38G), a critical metabolite of the chemotherapeutic agent irinotecan (B1672180). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.

Executive Summary

This compound is the inactive, water-soluble glucuronide conjugate of SN-38, the highly potent active metabolite of the prodrug irinotecan. While this compound itself does not possess cytotoxic activity, its formation, circulation, and subsequent reactivation are pivotal to both the efficacy and toxicity profile of irinotecan-based chemotherapy. The primary "mechanism of action" of this compound is, therefore, not direct cytotoxicity, but its role as a detoxified form of SN-38 that can be reactivated in the gut, leading to significant gastrointestinal toxicity. Understanding the dynamics of this compound is crucial for optimizing irinotecan therapy and managing its side effects.

The Metabolic Journey: From Irinotecan to this compound and Back

The metabolic pathway of irinotecan is a complex, multi-step process primarily occurring in the liver.[1][2][3]

-

Activation of Irinotecan to SN-38: The prodrug irinotecan is converted to its active metabolite, SN-38, by carboxylesterase (CES) enzymes, predominantly CES1 and CES2.[1][2][4] This conversion is critical for the drug's anti-cancer activity, as SN-38 is approximately 100 to 1000 times more potent than irinotecan as a topoisomerase I inhibitor.[5]

-

Detoxification of SN-38 to this compound: SN-38 is then detoxified in the liver through glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[6][7] This reaction conjugates a glucuronic acid moiety to SN-38, forming the inactive and water-soluble this compound.[1][8]

-

Enterohepatic Recirculation and Reactivation: this compound is excreted from the liver into the bile and subsequently into the intestinal lumen.[9][10] In the gut, commensal bacteria produce β-glucuronidase enzymes that can cleave the glucuronic acid from this compound, thereby reactivating it back to the potent SN-38.[9][10][11][12] This localized reactivation of SN-38 in the intestine is a major contributor to the severe, delayed-onset diarrhea that is a dose-limiting toxicity of irinotecan.[1][10][11][12]

Mechanism of Action of the Active Metabolite, SN-38

The ultimate cytotoxic effect of irinotecan therapy is mediated by SN-38's inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[4][7][13]

-

Stabilization of the Topoisomerase I-DNA Cleavage Complex: Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks.[7][13] SN-38 binds to the complex of topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand.[4][7][13]

-

Induction of DNA Double-Strand Breaks: When the DNA replication fork encounters this stabilized ternary complex during the S-phase of the cell cycle, it leads to the formation of irreversible double-strand breaks.[13][14]

-

Cell Cycle Arrest and Apoptosis: These DNA double-strand breaks trigger a DNA damage response, leading to cell cycle arrest, primarily in the S and G2 phases, and ultimately programmed cell death (apoptosis).[15]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Irinotecan and its Metabolites

| Parameter | Irinotecan | SN-38 | This compound | Reference |

| AUC₀₋₂₄ (ng/mL·h) | 4,430 ± 1,306 | 63.9 ± 39.7 | 359 ± 157 | [16] |

| Elimination Half-life (h) | 6-12 | 10-20 | - | [4] |

| Protein Binding | - | 88-94% (to albumin) | - | [4] |

Data are presented as mean ± SD where available.

Table 2: In Vitro Cytotoxicity of SN-38

| Cell Line | IC₅₀ | Reference |

| P388 (Murine Leukemia) | 0.74 µM | [10] |

| Ehrlich (Murine Ascites Carcinoma) | 1.9 µM | [10] |

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 50% glycerol)

-

Test compound (SN-38) dissolved in an appropriate solvent (e.g., DMSO)

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing: 2 µL of 10x Topoisomerase I Assay Buffer, 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg), 1 µL of the test compound at various concentrations, and nuclease-free water to a volume of 19 µL.

-

Initiate the reaction by adding 1 µL of human Topoisomerase I enzyme. Include a "no enzyme" control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the entire reaction mixture into the wells of a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V).

-

Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator. Inhibition of topoisomerase I activity is observed as a reduction in the amount of relaxed DNA compared to the control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells to be tested

-

Complete cell culture medium

-

Test compound (SN-38)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (SN-38) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution at 500-600 nm using a multi-well spectrophotometer.

-

Cell viability is calculated as a percentage of the control (untreated) cells, and the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) can be determined.

Quantification of Irinotecan and its Metabolites by HPLC-MS/MS

This method is used for the simultaneous determination of irinotecan, SN-38, and this compound in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation:

-

To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., camptothecin).

-

Perform protein precipitation by adding a solvent such as acetonitrile (B52724).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% acetonitrile with 0.1% formic acid) is commonly employed.

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the parent and fragment ions of irinotecan, SN-38, and this compound.

Data Analysis:

-

Standard curves are generated by plotting the peak area ratios of the analytes to the internal standard against their known concentrations.

-

The concentrations of the analytes in the patient samples are then determined from these standard curves.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Lessons learned from the irinotecan metabolic pathway. | Semantic Scholar [semanticscholar.org]

- 4. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 5. Panipenem Does Not Alter the Pharmacokinetics of the Active Metabolite of Irinotecan SN-38 and Inactive Metabolite SN-38 Glucuronide (this compound) in Rats | Anticancer Research [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Irinotecan? [synapse.patsnap.com]

- 8. pnas.org [pnas.org]

- 9. gut.bmj.com [gut.bmj.com]

- 10. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Insights into Microbial β-Glucuronidase Inhibition to Abrogate CPT-11 Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Bacterial Beta Glucuronidase Activity in Irinotecan-Induced Diarrhea - ProQuest [proquest.com]

- 13. ClinPGx [clinpgx.org]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enterohepatic recirculation model of irinotecan (CPT-11) and metabolite pharmacokinetics in patients with glioma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SN-38 Glucuronide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN-38 glucuronide (SN-38G) is the primary inactive metabolite of SN-38, the potent topoisomerase I inhibitor and active metabolite of the chemotherapeutic agent irinotecan (B1672180). The biotransformation of SN-38 to this compound, primarily mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1), is a critical detoxification pathway that facilitates its elimination. However, the subsequent deconjugation of this compound back to SN-38 by β-glucuronidases in the gut microbiota is implicated in the dose-limiting gastrointestinal toxicity of irinotecan. A thorough understanding of the chemical structure and physicochemical properties of this compound is paramount for optimizing irinotecan therapy, developing strategies to mitigate its toxicity, and for the design of novel drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of SN-38 glucuronide.

Chemical Structure and Identification

SN-38 glucuronide is formed by the conjugation of a glucuronic acid moiety to the 10-hydroxyl group of SN-38 (7-ethyl-10-hydroxycamptothecin). This glycosidic bond formation significantly increases the water solubility of the parent compound, aiding in its excretion.

Chemical Formula: C₂₈H₂₈N₂O₁₁[1][2]

Molecular Weight: 568.53 g/mol [1]

IUPAC Name: (2S,3S,4S,5R,6S)-6-[[(4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[2]

CAS Number: 121080-63-5[1]

Chemical Structure:

Caption: Chemical structure of SN-38 glucuronide.

Physicochemical Properties

The addition of the glucuronic acid moiety dramatically alters the physicochemical properties of SN-38, most notably its solubility and polarity. These properties are crucial for its biological disposition and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₈N₂O₁₁ | [1][2] |

| Molecular Weight | 568.53 g/mol | [1] |

| Appearance | Off-white to yellow solid | [3] |

| pKa (Strongest Acidic) | 3.1 (Predicted) | |

| pKa (Strongest Basic) | 3.96 (Predicted) | |

| LogP | -0.28 (Predicted) | [4] |

| Water Solubility | 2.5 mg/mL (with ultrasonic and warming) | [3] |

| DMSO Solubility | 100 mg/mL (with ultrasonic) | [3] |

| Methanol Solubility | 6.25 mg/mL (with ultrasonic and warming) | [3] |

| Stability | Stable for ≥ 4 years at -20°C as a solid. In aqueous solution, storage for more than one day is not recommended. | [5] |

Biological Activity and Significance

SN-38 glucuronide is considered the inactive form of SN-38. The glucuronidation process is a detoxification step, as this compound exhibits significantly reduced cytotoxic activity compared to the parent compound. However, the reversible nature of this conjugation is of high clinical importance.

Metabolic Pathway

The metabolic activation and deactivation pathway involving SN-38 and this compound is a key determinant of both the efficacy and toxicity of irinotecan.

Caption: Metabolic pathway of irinotecan to SN-38 and SN-38 glucuronide.

Mechanism of Action of Reactivated SN-38

Upon deconjugation in the gut, the liberated SN-38 can exert its cytotoxic effects on the intestinal epithelium. The primary mechanism of action of SN-38 is the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and repair.

Caption: Mechanism of SN-38 induced DNA damage and apoptosis.

Experimental Protocols

Synthesis of SN-38 Glucuronide

4.1.1. Biosynthesis

A common method for obtaining this compound for research purposes is through enzymatic synthesis, which mimics the physiological metabolic pathway.

-

Principle: Incubation of SN-38 with human UDP-glucuronosyltransferase 1A1 (UGT1A1) isoform in the presence of the co-substrate uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA).

-

Materials:

-

SN-38

-

Recombinant human UGT1A1

-

UDPGA

-

D-saccharic acid 1,4-lactone (a β-glucuronidase inhibitor)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Bovine serum albumin (BSA)

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, D-saccharic acid 1,4-lactone, and BSA.

-

Add recombinant human UGT1A1 to the mixture.

-

Initiate the reaction by adding SN-38 (dissolved in a minimal amount of DMSO) and UDPGA.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours). The reaction progress can be monitored by HPLC.[6]

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing this compound.

-

-

Purification:

-

The supernatant can be purified using solid-phase extraction (SPE) with a C18 cartridge.

-

Wash the cartridge to remove unreacted substrates and salts.

-

Elute the this compound with an appropriate solvent, such as methanol.

-

The purity of the collected fractions should be assessed by HPLC.

-

4.1.2. Chemical Synthesis (Proposed Route)

-

Principle: Reaction of a protected glucuronyl halide (e.g., acetobromo-α-D-glucuronic acid methyl ester) with SN-38 in the presence of a heavy metal salt promoter (e.g., silver carbonate or silver oxide). This is followed by deprotection of the sugar and ester moieties.

-

Proposed Steps:

-

Protection of Glucuronic Acid: Commercially available glucuronic acid is first converted to its protected methyl ester and then to the acetylated brominated form (acetobromo-α-D-glucuronic acid methyl ester).

-

Koenigs-Knorr Glycosylation: SN-38 is reacted with acetobromo-α-D-glucuronic acid methyl ester in an aprotic solvent (e.g., dichloromethane (B109758) or toluene) in the presence of a promoter like silver carbonate. This reaction couples the protected glucuronic acid to the 10-hydroxyl group of SN-38.

-

Deprotection: The resulting protected this compound is then subjected to a two-step deprotection:

-

Saponification (e.g., using sodium hydroxide (B78521) in methanol) to hydrolyze the methyl ester of the glucuronic acid moiety to a carboxylic acid.

-

Zemplén deacetylation (e.g., using a catalytic amount of sodium methoxide (B1231860) in methanol) to remove the acetyl protecting groups from the sugar hydroxyls.

-

-

Purification: The final product, this compound, would require purification, likely by preparative HPLC or column chromatography.

-

Caption: Proposed chemical synthesis workflow for SN-38 glucuronide.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of this compound in various biological matrices.

-

Principle: Separation of this compound from other components based on its polarity using a reversed-phase column, followed by detection.

-

Typical HPLC System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]

-

Detection: Fluorescence detection is commonly used due to the native fluorescence of the camptothecin (B557342) ring system. Excitation and emission wavelengths are typically set around 380 nm and 556 nm, respectively. UV detection at around 380 nm is also possible.

-

-

Sample Preparation:

-

For plasma or tissue homogenates, protein precipitation is required. This is typically achieved by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.

-

The resulting supernatant is then injected into the HPLC system.

-

-

Quantification: A calibration curve is generated using standards of known this compound concentrations.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound, especially in complex biological samples.

-

Principle: Separation by HPLC followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.

-

Typical LC-MS/MS System:

-

LC System: Similar to the HPLC system described above, often using UPLC for faster analysis.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typical.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

-

-

Sample Preparation: Similar to HPLC, involving protein precipitation.

-

Advantages: High sensitivity (allowing for the use of smaller sample volumes) and high specificity (reducing interference from other matrix components).

Caption: General workflow for the analysis of SN-38 glucuronide.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of synthesized this compound. While specific spectral data is not widely published, the spectra would be expected to show characteristic signals for both the SN-38 core and the glucuronic acid moiety. Isotope-labeled this compound (e.g., ¹³C₆) can be used as an internal standard for quantitative analysis by NMR.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.

Conclusion

SN-38 glucuronide plays a dual role in the pharmacology of irinotecan, acting as a key detoxification product while also serving as a reservoir for the delayed release of the toxic active metabolite in the gastrointestinal tract. A comprehensive understanding of its chemical structure, physicochemical properties, and the dynamics of its formation and cleavage is essential for the development of safer and more effective irinotecan-based cancer therapies. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and accurately quantify this compound, facilitating further investigations into its role in drug metabolism and toxicity. Future research may focus on the development of selective inhibitors of bacterial β-glucuronidases to mitigate irinotecan-induced diarrhea and on the design of this compound-based prodrugs for targeted drug delivery.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C28H28N2O11 | CID 443154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SN-38 glucuronide | inactive metabolite of Irinotecan | 121080-63-5 | InvivoChem [invivochem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Koenigs-Knorr Synthesis [drugfuture.com]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 10. medchemexpress.com [medchemexpress.com]

SN-38G: A Comprehensive Technical Guide on the Critical Metabolite of Irinotecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of SN-38G (SN-38 glucuronide), the primary inactive metabolite of SN-38, which is the potent active metabolite of the chemotherapeutic agent irinotecan (B1672180). A thorough understanding of the formation, transport, and disposition of this compound is paramount for optimizing irinotecan therapy, managing its toxicities, and developing novel therapeutic strategies. This document details the biochemical properties of this compound, its role in the complex metabolic pathway of irinotecan, and its clinical significance in determining both the efficacy and adverse effects of the parent drug. Furthermore, this guide presents detailed experimental protocols for the quantification of irinotecan and its metabolites, alongside visualizations of key biological pathways and experimental workflows to facilitate a comprehensive understanding.

Introduction to Irinotecan and the Role of this compound

Irinotecan (CPT-11) is a semisynthetic analog of camptothecin, a topoisomerase I inhibitor widely employed in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1][2] As a prodrug, irinotecan requires metabolic activation to exert its cytotoxic effects.[1][3] This bioactivation is carried out by carboxylesterases, which convert irinotecan to its highly active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[4][5][6] SN-38 is approximately 100 to 1000 times more potent than irinotecan in inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[7] The inhibition of topoisomerase I by SN-38 leads to the stabilization of the enzyme-DNA cleavable complex, resulting in lethal double-strand breaks in DNA and subsequent cancer cell death.[8][9]

The clinical utility of irinotecan is often hampered by significant inter-patient variability in both efficacy and toxicity, primarily severe diarrhea and neutropenia.[1][7] This variability is largely attributed to the complex pharmacokinetics and metabolism of the drug, in which this compound plays a central role. SN-38 undergoes detoxification through glucuronidation, a phase II metabolic reaction, to form this compound.[3][7] This process is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][7][10] The resulting this compound is a water-soluble, inactive metabolite that is readily excreted from the body, primarily through the bile.[7][11]

However, the metabolic journey of this compound is not always terminal. In the intestinal lumen, bacterial β-glucuronidases can deconjugate this compound back to the active SN-38.[4][12][13] This reactivation of SN-38 in the gut is a major contributor to the delayed and often severe diarrhea observed in patients receiving irinotecan.[2][4] Therefore, the balance between SN-38 formation, its detoxification to this compound, and its reactivation in the gut is a critical determinant of irinotecan's therapeutic index.

Biochemical and Pharmacokinetic Properties of this compound

This compound, with the chemical formula C₂₈H₂₈N₂O₁₁, has a molar mass of 568.5 g/mol .[14] Its formation from SN-38 is a crucial detoxification step, rendering the potent cytotoxic agent inactive and facilitating its elimination.[15]

Pharmacokinetic Parameters

The pharmacokinetics of irinotecan and its metabolites, including this compound, are characterized by significant inter-individual variability.[1][4] Several studies have characterized the pharmacokinetic profiles of these compounds, and the data highlights the dynamic interplay between the parent drug and its metabolites.

| Parameter | Irinotecan | SN-38 | This compound | Reference |

| Clearance (CL) | 25.2 L/h | - | - | [16] |

| Systemic Clearance Rate | 58.7 ± 18.8 L/h/m² | - | - | [4] |

| AUC₀→₆ (ng/ml·h) at 20 mg/m² Irinotecan Dose | - | 90.9 ± 96.4 | - | [4] |

| AUC₀→₆ (ng/ml·h) at 24 mg/m² Irinotecan Dose | - | 103.7 ± 62.4 | - | [4] |

| AUC₀→₆ (ng/ml·h) at 29 mg/m² Irinotecan Dose | - | 95.3 ± 63.9 | - | [4] |

| AUC Ratio (SN-38/SN-38G) | - | Median: 0.40 (Range: 0.09 to 2.32) | - | [5] |

AUC: Area Under the Plasma Concentration-Time Curve. Data are presented as mean ± standard deviation where available.

Metabolic Pathways and Regulatory Mechanisms

The metabolism of irinotecan is a complex network of activation and detoxification pathways, with this compound at a critical juncture.

Irinotecan Metabolism and this compound Formation

The metabolic cascade begins with the conversion of the prodrug irinotecan to the active metabolite SN-38 by carboxylesterases (CES), primarily CES2 in the liver and intestines.[2][6][17] Simultaneously, irinotecan can be inactivated by cytochrome P450 3A4 (CYP3A4) to form the inactive metabolites APC and NPC.[1][2]

The active SN-38 is then detoxified via glucuronidation by UGT1A1 to form this compound.[1][7] Genetic variations in the UGT1A1 gene, such as the UGT1A128* allele, can lead to reduced enzyme activity, resulting in decreased SN-38 glucuronidation and an increased risk of severe toxicity.[7][18]

Transport and Enterohepatic Circulation

The disposition of irinotecan and its metabolites is further regulated by various drug transporters. Efflux transporters such as P-glycoprotein (Pgp, ABCB1), breast cancer resistance protein (BCRP, ABCG2), and multidrug resistance-associated proteins (MRPs) play a role in the cellular transport of these compounds.[1][2] SN-38 and this compound are substrates for several of these transporters, which influences their distribution and elimination.[19]

This compound is primarily excreted into the bile.[7] In the intestine, it can be deconjugated back to SN-38 by bacterial β-glucuronidases, leading to reabsorption of the active metabolite and creating an enterohepatic circulation loop that can prolong exposure to SN-38 and contribute to gastrointestinal toxicity.[4][12]

Clinical Significance: Efficacy and Toxicity

The balance between the formation of active SN-38 and its detoxification to this compound is a key determinant of both the antitumor efficacy and the toxicity profile of irinotecan.

Role in Efficacy

The therapeutic effect of irinotecan is directly proportional to the extent and duration of tumor cell exposure to SN-38. Therefore, factors that increase the conversion of irinotecan to SN-38 or decrease the detoxification to this compound can potentially enhance antitumor activity.

Role in Toxicity

High systemic levels of SN-38 are associated with an increased risk of severe neutropenia, a dose-limiting toxicity of irinotecan.[2] The accumulation of SN-38 in the gastrointestinal tract, due to the deconjugation of this compound, is a primary cause of severe, delayed-onset diarrhea.[2][4] The ratio of SN-38 to this compound in plasma has been investigated as a potential biomarker to predict irinotecan-induced toxicity.[5]

Experimental Protocols for Quantification

Accurate quantification of irinotecan, SN-38, and this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and pharmacogenetic research. High-performance liquid chromatography (HPLC) with fluorescence or tandem mass spectrometry (LC-MS/MS) detection are the most commonly employed analytical techniques.[20][21]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a representative example for the extraction of irinotecan, SN-38, and this compound from plasma.

-

Plasma Collection: Collect whole blood in tubes containing K₂EDTA as an anticoagulant and centrifuge to separate the plasma.[21]

-

Internal Standard Addition: To 100 µL of plasma, add an appropriate internal standard (e.g., camptothecin).[21]

-

Protein Precipitation: Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.[21]

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[21]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing or direct injection into the LC-MS/MS system.

Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis

A validated UHPLC-MS/MS method for the simultaneous quantification of irinotecan, SN-38, and this compound is summarized below.[22][23]

| Parameter | Condition |

| Chromatographic Column | Waters ACQUITY UPLC BEH RP18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase | Methanol and 0.1% formic acid |

| Detection | Tandem Mass Spectrometry |

| Linearity Range (SN-38 & this compound) | 0.5 - 100 ng/mL |

| Linearity Range (Irinotecan) | 5 - 1000 ng/mL |

| Intra-day Precision (%CV) | 2.4 - 5.7% (SN-38), 2.4 - 2.8% (this compound) |

| Accuracy (% Recovery) | 99.5 - 101.7% (SN-38), 96.2 - 98.9% (this compound) |

CV: Coefficient of Variation

Signaling Pathways of SN-38 Action

The cytotoxic effects of SN-38 are initiated by its interaction with the topoisomerase I-DNA complex. This interaction prevents the re-ligation of the single-strand DNA breaks created by topoisomerase I, leading to the accumulation of double-strand DNA breaks when the replication fork collides with these stalled complexes.[8][9] This DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest, primarily in the S-phase, and apoptosis (programmed cell death).[9]

Conclusion and Future Directions

This compound is a pivotal metabolite in the pharmacology of irinotecan, profoundly influencing its therapeutic efficacy and toxicity profile. The intricate balance between the bioactivation of irinotecan to SN-38 and its subsequent detoxification to this compound, coupled with the potential for reactivation in the gut, underscores the complexity of irinotecan therapy. A comprehensive understanding of these processes is crucial for personalizing treatment strategies, such as dose adjustments based on a patient's UGT1A1 genotype, to maximize therapeutic benefit while minimizing adverse effects.

Future research should continue to focus on elucidating the precise roles of various drug transporters in the disposition of this compound and exploring novel therapeutic approaches to modulate irinotecan metabolism. Strategies aimed at inhibiting bacterial β-glucuronidase in the gut to prevent the reactivation of SN-38 are of particular interest and hold the promise of significantly improving the safety and tolerability of irinotecan-based chemotherapy. Further investigation into the pharmacometabolomics of irinotecan may also reveal novel biomarkers for predicting patient response and toxicity.

References

- 1. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Lessons learned from the irinotecan metabolic pathway. | Semantic Scholar [semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Polymorphisms of UDP-Glucuronosyltransferase and Pharmacokinetics of Irinotecan | CiNii Research [cir.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. caymanchem.com [caymanchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. gut.bmj.com [gut.bmj.com]

- 13. Metabolism of irinotecan and its active metabolite SN-38 by intestinal microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | C28H28N2O11 | CID 443154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Population pharmacokinetic model for irinotecan and two of its metabolites, SN-38 and SN-38 glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of SN-38 to SN-38G: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is the potent, active metabolite of the chemotherapeutic agent irinotecan (B1672180). Its clinical efficacy is, however, intrinsically linked to its metabolic fate. A primary detoxification pathway for SN-38 is its conversion to the inactive, water-soluble glucuronide, SN-38G. This biotransformation is primarily mediated by the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) family of enzymes. Understanding the nuances of this biosynthetic process is critical for optimizing irinotecan therapy, predicting patient toxicity, and developing novel drug delivery strategies. This technical guide provides an in-depth overview of the biosynthesis of this compound from SN-38, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Biosynthetic Pathway of this compound

The conversion of SN-38 to this compound is a phase II metabolic reaction known as glucuronidation. In this process, a glucuronic acid moiety from the co-factor uridine diphosphate (B83284) glucuronic acid (UDPGA) is transferred to the hydroxyl group of SN-38. This reaction is catalyzed by UGT enzymes, predominantly isoforms of the UGT1A subfamily.[1][2] The addition of the hydrophilic glucuronic acid group significantly increases the water solubility of SN-38, facilitating its excretion from the body.[3]

The primary enzymes responsible for SN-38 glucuronidation are UGT1A1, UGT1A9, and UGT1A7, with UGT1A1 being the most extensively studied and considered the principal isoform involved in this pathway in the liver.[4][5] However, UGT1A9 and UGT1A7, which is expressed at high levels in the gastrointestinal tract, also contribute significantly to SN-38 metabolism.[1][2] Genetic polymorphisms in the genes encoding these enzymes can lead to considerable inter-individual variability in SN-38 clearance, which can in turn affect both the efficacy and toxicity of irinotecan treatment.[6][7]

References

- 1. Glucuronidation of 7-ethyl-10-hydroxycamptothecin (SN-38) by the human UDP-glucuronosyltransferases encoded at the UGT1 locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Genetic predisposition to the metabolism of irinotecan (CPT-11). Role of uridine diphosphate glucuronosyltransferase isoform 1A1 in the glucuronidation of its active metabolite (SN-38) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucuronidation of 7-ethyl-10-hydroxycamptothecin (SN-38), an active metabolite of irinotecan (CPT-11), by human UGT1A1 variants, G71R, P229Q, and Y486D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Influence of genetic polymorphisms in UGT1A1, UGT1A7 and UGT1A9 on the pharmacokynetics of irinotecan, SN-38 and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on UGT1A1 Enzyme Activity: The Conversion of SN-38 to SN-38G

This technical guide offers an in-depth exploration of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme's critical role in the metabolism of SN-38, the active metabolite of the anticancer drug irinotecan (B1672180). Designed for researchers, scientists, and professionals in drug development, this document details the metabolic pathway, the impact of genetic variations on enzyme activity, and standardized experimental protocols for its assessment.

Introduction: The Clinical Significance of UGT1A1 in Irinotecan Therapy

Irinotecan (CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of metastatic colorectal cancer.[1][2] It functions as a prodrug, converted in the body to its active form, SN-38 (7-ethyl-10-hydroxycamptothecin).[3][4] SN-38 is a potent topoisomerase I inhibitor, inducing cytotoxic effects by disrupting DNA replication and transcription in cancer cells.[4]

The clinical utility of irinotecan is often hampered by severe, unpredictable toxicities, primarily neutropenia and delayed-onset diarrhea.[1][5] These adverse effects are directly linked to the systemic exposure of SN-38. The primary detoxification pathway for SN-38 is glucuronidation, a process predominantly catalyzed by the UGT1A1 enzyme.[4][6] This reaction converts the lipophilic SN-38 into a water-soluble, inactive metabolite known as SN-38 glucuronide (SN-38G), facilitating its excretion from the body.[1][3]

Genetic polymorphisms in the UGT1A1 gene can significantly alter enzyme activity, leading to impaired SN-38 glucuronidation.[4][6] Individuals with reduced UGT1A1 function accumulate higher levels of active SN-38, placing them at an elevated risk for severe toxicities.[1][5] Consequently, understanding and quantifying UGT1A1-mediated SN-38 glucuronidation is paramount for personalizing irinotecan therapy, optimizing dosage, and minimizing adverse drug reactions.

The Metabolic Pathway of Irinotecan

The biotransformation of irinotecan is a multi-step process involving activation and subsequent deactivation. The key enzymatic conversions are illustrated in the pathway diagram below.

Caption: Metabolic pathway of irinotecan activation to SN-38 and its detoxification to this compound.

Quantitative Analysis of UGT1A1 Activity on SN-38 Glucuronidation

The efficiency of SN-38 glucuronidation is highly dependent on the individual's UGT1A1 genotype. Numerous allelic variants have been identified, with some leading to significantly reduced enzyme function. The following tables summarize key quantitative data from various studies, illustrating the impact of these polymorphisms.

Table 1: In Vitro UGT1A1 Activity for SN-38 Glucuronidation by Genotype

| UGT1A1 Genotype | Number of TA Repeats | Relative SN-38 Glucuronidation Rate (%) | Reference |

| 1/1 (Wild-Type) | 6/6 | 100 | [7] |

| 1/28 (Heterozygous) | 6/7 | Significantly lower than 6/6 | [7] |

| 28/28 (Homozygous) | 7/7 | Significantly lower than 6/6 and 6/7 | [7] |

Table 2: Residual Activity of UGT1A1 Allelic Variants

| UGT1A1 Allele | Amino Acid Change | Residual Activity (%) | Reference |

| 6 | G71R | 49 | [8] |

| 7 | Y486D | 11 | [8] |

| 27 | P229Q | 7 | [8] |

| 35 | L233R | 8 | [8] |

Table 3: Pharmacokinetic Parameters of SN-38 and this compound by UGT1A1*28 Genotype

| UGT1A1 Genotype | This compound/SN-38 AUC Ratio (Median) | Reference |

| 1/1 (Wild-Type) | 7.00 | [9] |

| 1/28 (Heterozygous) | 6.26 | [9] |

| 28/28 (Homozygous) | 2.51 | [9] |

Table 4: Enzyme Kinetic Parameters for SN-38 Glucuronidation

| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Human Liver Microsomes | 6.80 ± 0.32 | 110 ± 1.8 | [10] |

Detailed Experimental Protocols

Accurate assessment of UGT1A1 activity is crucial for both research and clinical applications. The following are detailed protocols for an in vitro enzyme activity assay and the quantification of relevant metabolites.

In Vitro SN-38 Glucuronidation Assay Using Human Liver Microsomes

This protocol describes a method to determine the kinetics of SN-38 glucuronidation in human liver microsomes (HLM).

Materials:

-

Human liver microsomes (pooled or from genotyped individuals)

-

SN-38

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Formic acid

-

Internal Standard (e.g., Camptothecin)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of SN-38 in a suitable solvent like DMSO.

-

Prepare working solutions of SN-38 by diluting the stock solution in buffer.

-

Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂.

-

Prepare a stock solution of UDPGA in water.

-

-

Incubation:

-

In a microcentrifuge tube, combine HLM (final concentration typically 0.1-0.5 mg/mL), Tris-HCl buffer with MgCl₂, and BSA (optional, but can prevent substrate inhibition with UGT1A9).[11]

-

Add varying concentrations of SN-38 to initiate the reaction.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the glucuronidation reaction by adding UDPGA (final concentration typically 2-5 mM).

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of product formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[12]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes to precipitate proteins.[12]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or air.[12]

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the amount of this compound formed using a validated LC-MS/MS method.

-

Calculate the rate of reaction (e.g., in pmol/min/mg protein).

-

Plot the reaction rate against the SN-38 concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.[10]

-

Quantification of Irinotecan, SN-38, and this compound by UPLC-MS/MS

This protocol provides a framework for the simultaneous quantification of irinotecan and its key metabolites in plasma.[13][14]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add an internal standard (e.g., irinotecan-d10 for irinotecan, tolbutamide (B1681337) for SN-38, and camptothecin (B557342) for this compound).[13]

-

Add 300-400 µL of ice-cold protein precipitation solvent (e.g., methanol or acetonitrile).[12][14]

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a well plate for injection into the UPLC-MS/MS system.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% acetic acid or formic acid in water.[14]

-

Mobile Phase B: 0.1% acetic acid or formic acid in acetonitrile.[14]

-

Gradient Elution: A suitable gradient to separate the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for irinotecan, SN-38, this compound, and the internal standards must be optimized.

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each analyte.

Calibration and Quantification:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of irinotecan, SN-38, and this compound into blank plasma.[13]

-

Process the standards and QCs alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

-

Determine the concentrations in the unknown samples by interpolation from the calibration curve.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for assessing UGT1A1 activity and its correlation with genotype.

Caption: A typical experimental workflow for UGT1A1 genotype-phenotype correlation studies.

Conclusion

The glucuronidation of SN-38 by UGT1A1 is a critical determinant of irinotecan's safety and efficacy. The extensive body of research highlights a clear correlation between UGT1A1 genetic polymorphisms, reduced enzyme activity, and an increased risk of severe toxicity. The data and protocols presented in this guide provide a robust framework for researchers and drug developers to investigate this crucial metabolic pathway. Standardized, quantitative assessment of UGT1A1 function is essential for advancing personalized medicine, enabling genotype-guided dosing strategies that promise to enhance therapeutic outcomes and improve patient safety in irinotecan-based chemotherapy.

References

- 1. Irinotecan Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical significance of UGT1A1 gene polymorphisms on irinotecan-based regimens as the treatment in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Predictive Value of UGT1A1 Polymorphisms in Irinotecan-Induced Toxicity and Therapeutic Efficacy in Colorectal Cancer Patients [cancertreatmentjournal.com]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenotype-genotype correlation of in vitro SN-38 (active metabolite of irinotecan) and bilirubin glucuronidation in human liver tissue with UGT1A1 promoter polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Common human UGT1A polymorphisms and the altered metabolism of irinotecan active metabolite 7-ethyl-10-hydroxycamptothecin (SN-38) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of genetic variants in UGT1A1 and UGT1A9 on the in vivo glucuronidation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of SN-38G in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of SN-38 glucuronide (SN-38G), the inactive metabolite of the potent anti-cancer agent SN-38, in preclinical models. Understanding the disposition of this compound is critical for a complete pharmacokinetic profile of irinotecan (B1672180) and its metabolites, aiding in the design and interpretation of preclinical studies. This document summarizes key pharmacokinetic parameters, details experimental protocols, and visualizes relevant pathways and workflows.

Metabolic Pathway of Irinotecan to this compound

Irinotecan (CPT-11) is a prodrug that undergoes a two-step metabolic conversion to its active form, SN-38, and subsequent inactivation to this compound. This pathway is crucial for both the efficacy and toxicity profile of irinotecan.

Metabolic activation of Irinotecan and formation of this compound.

Quantitative Pharmacokinetic Data of this compound

The following tables summarize the available pharmacokinetic parameters of SN-38 and its glucuronide, this compound, in various preclinical models. It is important to note that direct comparative studies under identical conditions are limited, and thus, variations in experimental design should be considered when interpreting these data.

Table 1: Pharmacokinetic Parameters of SN-38 in Preclinical Models

| Species | Strain | Dose (Irinotecan) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Mouse | Diet-induced obese | 10 mg/kg | Oral | ~40 | ~1 | ~150 | - | [1] |

| Mouse | Lean controls | 10 mg/kg | Oral | ~20 | ~1 | ~75 | - | [1] |

| Rat | Wistar | 5 mg/kg | IV | - | - | - | 2.17 | [2] |

| Rat | Wistar (with NPs) | 5 mg/kg | IV | - | - | - | 2.67 | [2] |

| Dog | Beagle | - | - | - | - | - | 1.38-6.42 | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Strain | Dose (Irinotecan) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Mouse | Diet-induced obese | 10 mg/kg | Oral | ~250 | ~2 | ~1000 | - | [1] |

| Mouse | Lean controls | 10 mg/kg | Oral | ~500 | ~1 | ~2000 | - | [1] |

| Rat | - | - | - | - | - | - | - | Data not readily available |

| Dog | - | - | - | - | - | - | - | Data not readily available |

Note: Comprehensive pharmacokinetic data for this compound, particularly in rats and dogs, is not as widely published as for SN-38. The provided data for mice is derived from a study investigating the effects of obesity.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible pharmacokinetic studies. Below are summarized methodologies for sample collection and analysis.

Animal Models and Drug Administration

-

Species: Male Wistar or Sprague-Dawley rats, various strains of mice (e.g., C57BL/6, athymic nude), and Beagle dogs are commonly used.

-

Administration: Irinotecan is typically administered intravenously (IV) via the tail vein in rodents or a peripheral vein in dogs. Oral administration is performed by gavage. Dosing vehicles are often saline or a solution containing a solubilizing agent like DMSO and Tween 80.

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein (rodents) or cephalic/saphenous vein (dogs) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, intestine, tumor) are excised, weighed, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C.

Sample Preparation and Analysis

A validated UPLC-MS/MS method is the gold standard for the simultaneous quantification of irinotecan, SN-38, and this compound.

3.3.1. Plasma Sample Preparation [4]

-

Protein Precipitation: To a 50 µL plasma sample, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., camptothecin).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Inject an aliquot into the UPLC-MS/MS system.

3.3.2. Tissue Homogenate Preparation [4]

-

Homogenization: Homogenize the weighed tissue in a suitable buffer (e.g., PBS) on ice to obtain a 10% (w/v) homogenate.

-

Protein Precipitation: Use an aliquot of the homogenate and follow the same protein precipitation procedure as for plasma samples.

3.3.3. UPLC-MS/MS Analytical Method [4]

-

Chromatographic Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution with a binary mobile phase system, such as:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection and quantification.

Table 3: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Irinotecan | 587.3 | 167.1 |

| SN-38 | 393.2 | 349.1 |

| This compound | 569.2 | 393.2 |

| Camptothecin (IS) | 349.1 | 305.1 |

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of this compound.

Workflow for a preclinical pharmacokinetic study of this compound.

Tissue Distribution of SN-38 and this compound

The distribution of SN-38 and its glucuronide into various tissues is a key aspect of its overall pharmacokinetic profile. Studies in mice have shown that after administration of irinotecan, SN-38 can be detected in the liver, kidney, and digestive tract.[5] In some tumor models, irinotecan was detected in the tumor tissue, but the active metabolite SN-38 was not, highlighting the importance of local metabolic conversion.[5]

Formulations can significantly impact tissue distribution. For instance, a liposome-based formulation of SN-38 resulted in higher concentrations in most tissues except for the kidney and heart compared to the administration of irinotecan, even at a much lower dose.[6] Nanoparticle formulations of irinotecan have been shown to increase the concentration of SN-38 in the whole blood, colon, and lungs of mice.[2]

Detailed quantitative data on the tissue distribution of this compound in preclinical models is limited in publicly available literature. However, given its formation from SN-38, its presence would be expected in tissues with high UGT1A1 activity, such as the liver, and in excretory organs like the kidney and intestine.

Conclusion

This technical guide provides a foundational understanding of the preclinical pharmacokinetics of this compound. The provided data and protocols serve as a valuable resource for researchers in the field of oncology drug development. It is evident that while the pharmacokinetics of SN-38 are relatively well-characterized, there is a need for more comprehensive and comparative studies on its glucuronidated metabolite, this compound, across different preclinical species. Such studies will be instrumental in building more predictive pharmacokinetic/pharmacodynamic models to better translate preclinical findings to the clinical setting.

References

- 1. Impact of obesity on accumulation of the toxic irinotecan metabolite, SN-38, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics of SN-38 in rats and tissue distribution of 7-ethyl-10-hydroxycamptothecin in mice after intravenous injection of irinotecan hydrochloride nanoparticles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation, Pharmacokinetic Profile, and Tissue Distribution Studies of a Liposome-Based Formulation of SN-38 Using an UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Gut Microbiome in SN-38G Reactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemotherapeutic agent irinotecan (B1672180), a cornerstone in the treatment of various solid tumors, undergoes a complex metabolic journey that is significantly influenced by the gut microbiome. A critical step in this process is the reactivation of its inactive glucuronidated metabolite, SN-38G, back to the potent cytotoxic form, SN-38. This reactivation, primarily mediated by β-glucuronidase enzymes produced by commensal gut bacteria, is a major contributor to the dose-limiting gastrointestinal toxicity associated with irinotecan therapy. This technical guide provides an in-depth exploration of the mechanisms underlying this compound reactivation by the gut microbiome, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular pathways and workflows involved. Understanding this intricate interplay is paramount for the development of novel strategies to mitigate irinotecan's toxicity and enhance its therapeutic index.

Introduction

Irinotecan (CPT-11) is a prodrug that is converted in the liver by carboxylesterases to its active metabolite, SN-38.[1] SN-38 is a potent topoisomerase I inhibitor, inducing cytotoxic effects in rapidly dividing cancer cells.[2] To facilitate its elimination, SN-38 undergoes glucuronidation in the liver, primarily by UDP-glucuronosyltransferase 1A1 (UGT1A1), forming the inactive and water-soluble metabolite SN-38 glucuronide (this compound).[1][3] this compound is then excreted into the gastrointestinal tract via the bile.[1]

However, within the gut lumen, a diverse community of microorganisms, collectively known as the gut microbiome, can reverse this detoxification process.[4] Certain bacteria within the gut microbiota, predominantly from the Firmicutes and Bacteroidetes phyla, produce β-glucuronidase (GUS) enzymes.[5] These enzymes cleave the glucuronic acid moiety from this compound, leading to the reactivation of SN-38 in the intestinal lumen.[2][4][6] The regenerated SN-38 can then inflict damage upon the intestinal epithelium, leading to severe, dose-limiting diarrhea and other gastrointestinal toxicities.[2][7] This phenomenon highlights the critical role of the gut microbiome as a key determinant of both the efficacy and toxicity of irinotecan.

Quantitative Data on this compound Reactivation